molecular formula C20H21ClN2O2S B2681218 N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-09-4

N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2681218
CAS No.: 851412-09-4
M. Wt: 388.91
InChI Key: ROPVGVYMWVKLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an indole moiety connected via a thioether linkage to an acetamide group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

    Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Thioether Formation: The indole intermediate is then reacted with a thiol compound, such as 1-propylthiol, under basic conditions to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 5-chloro-2-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Substituted phenyl derivatives

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(5-chloro-2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: Differing by the presence of a methyl group instead of a propyl group on the indole moiety.

    N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide: Differing by the presence of an ethyl group instead of a propyl group on the indole moiety.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-3-10-23-12-19(15-6-4-5-7-17(15)23)26-13-20(24)22-16-11-14(21)8-9-18(16)25-2/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPVGVYMWVKLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.